

Physical and chemical properties of (E)-1,2-di(pyridin-4-yl)diazene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-1,2-di(pyridin-4-yl)diazene

Cat. No.: B1211785

[Get Quote](#)

In-Depth Technical Guide to (E)-1,2-di(pyridin-4-yl)diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,2-di(pyridin-4-yl)diazene, also known as 4,4'-azopyridine, is a symmetrical, rigid, and planar aromatic azo compound. Its structure, featuring a central diazene (-N=N-) linkage between two pyridine rings in a trans configuration, imparts unique physicochemical properties. This molecule has garnered significant interest in the fields of supramolecular chemistry, crystal engineering, and materials science, primarily for its role as a versatile linear N-donor ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of the photoresponsive diazene group and the hydrogen-bonding acceptor capabilities of the pyridine nitrogen atoms make it a valuable building block for advanced functional materials. While the broader class of pyridine-containing compounds is of immense importance in drug discovery, the specific biological activities and potential therapeutic applications of **(E)-1,2-di(pyridin-4-yl)diazene** are still emerging areas of research. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and characterization, and explores its potential relevance in the context of drug development.

Core Physical and Chemical Properties

(E)-1,2-di(pyridin-4-yl)diazene is an orange to light orange crystalline solid.[1] The molecule's planarity and rigid structure facilitate strong intermolecular interactions, such as π - π stacking, which influence its crystal packing and physical properties.

Physicochemical Data

The fundamental physicochemical properties of **(E)-1,2-di(pyridin-4-yl)diazene** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_8N_4$	[2]
Molecular Weight	184.20 g/mol	[2]
Appearance	Orange to light orange crystals	[1]
Melting Point	108–109 °C	[1]
CAS Number	4253-82-1	[1]
IUPAC Name	(E)-1,2-di(pyridin-4-yl)diazene	N/A

Crystallographic Data

The crystal structure of **(E)-1,2-di(pyridin-4-yl)diazene** has been investigated in the context of its co-crystals. The following table presents crystallographic data for a co-crystal of the compound, providing insight into its solid-state conformation and packing.

Parameter	Value	Reference(s)
Crystal System	Triclinic	[3]
Space Group	P-1	[3]
a (Å)	3.7762	[3]
b (Å)	5.8688	[3]
c (Å)	10.3157	[3]
α (°)	90.165	[3]
β (°)	95.411	[3]
γ (°)	99.256	[3]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **(E)-1,2-di(pyridin-4-yl)diazene**.

NMR Spectroscopy

While specific experimental spectra for the pure compound are not readily available in the literature, the expected chemical shifts can be predicted based on the analysis of similar pyridine-containing structures.

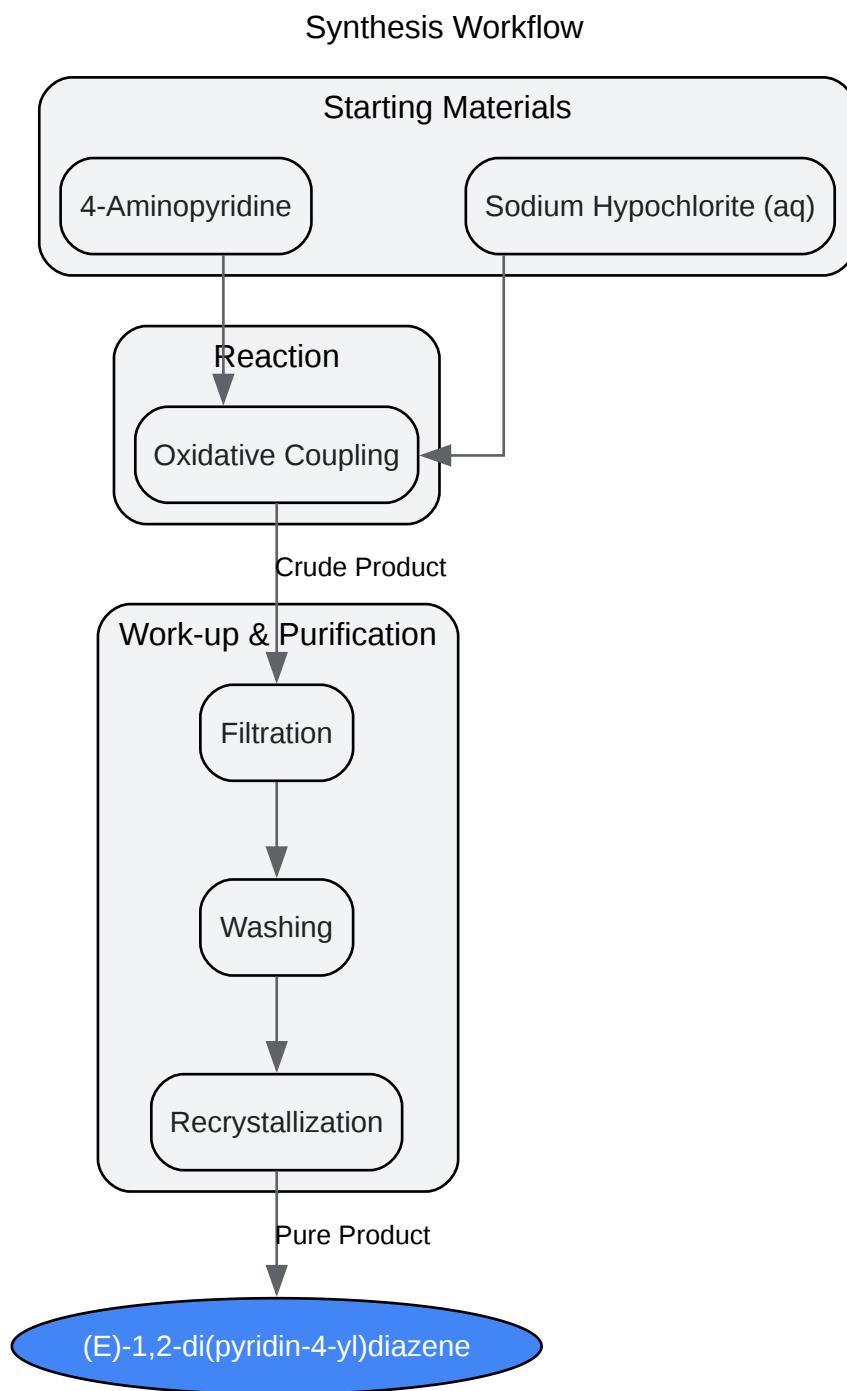
- ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the pyridine ring protons. The protons ortho to the ring nitrogen (H2 and H6) will appear as a doublet, and the protons meta to the ring nitrogen (H3 and H5) will also appear as a doublet, likely at a slightly different chemical shift.
- ¹³C NMR: The carbon NMR spectrum of pyridine typically shows signals around 150 ppm (C2), 124 ppm (C3), and 136 ppm (C4).^[4] For **(E)-1,2-di(pyridin-4-yl)diazene**, the C4 carbon attached to the diazene group would be expected to have a chemical shift in the aromatic region, influenced by the electron-withdrawing nature of the azo linkage.

Infrared (IR) Spectroscopy

The IR spectrum of **(E)-1,2-di(pyridin-4-yl)diazene** is characterized by vibrations of the pyridine rings and the central diazene bond. Key vibrational modes are summarized below.

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
~1598	Pyridine ring C=N stretching	
~1538	Pyridine ring C=C stretching	
~1445	Lewis acid site (pyridine N)	[5]
~845	C-H out-of-plane bending	

UV-Visible Spectroscopy


The UV-Vis absorption spectrum of **(E)-1,2-di(pyridin-4-yl)diazene** is expected to show characteristic bands corresponding to $\pi-\pi^*$ and $n-\pi^*$ electronic transitions of the conjugated aromatic azo system. The absorption maxima for pyridine itself are around 202 nm and 254 nm.[6] The extended conjugation in **(E)-1,2-di(pyridin-4-yl)diazene** would shift these absorptions to longer wavelengths.

Experimental Protocols

Synthesis of **(E)-1,2-di(pyridin-4-yl)diazene**

A common and effective method for the synthesis of **(E)-1,2-di(pyridin-4-yl)diazene** is the oxidative coupling of 4-aminopyridine.[1] A plausible experimental protocol based on related procedures is detailed below.

Workflow for the Synthesis of **(E)-1,2-di(pyridin-4-yl)diazene**

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **(E)-1,2-di(pyridin-4-yl)diazene**.

Detailed Protocol:

- Dissolution: Dissolve 4-aminopyridine in an appropriate aqueous solvent.

- Oxidation: Slowly add an aqueous solution of sodium hypochlorite to the stirred 4-aminopyridine solution at a controlled temperature, typically between 0-10 °C.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Isolation: Collect the resulting precipitate by vacuum filtration.
- Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **(E)-1,2-di(pyridin-4-yl)diazene** as orange crystals.
- Characterization: Confirm the identity and purity of the product using NMR, IR, and melting point analysis.

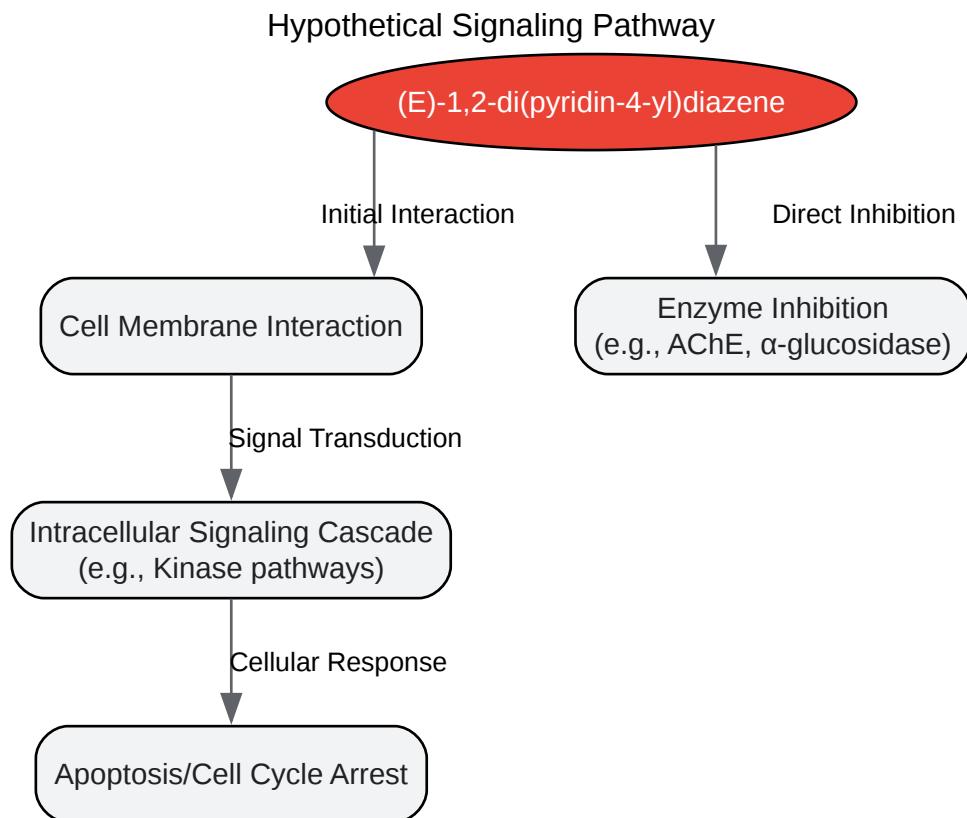
Relevance to Drug Development

While direct biological studies on **(E)-1,2-di(pyridin-4-yl)diazene** are limited, its structural motifs—the pyridine ring and the diazene linkage—are found in various biologically active molecules. This suggests potential avenues for its exploration in drug discovery.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications. Its ability to act as a hydrogen bond acceptor and its influence on the pharmacokinetic properties of a molecule make it a valuable component in drug design.

Biological Activity of Diazene-Containing Compounds


Diazene-containing compounds have been investigated for various biological activities, including antimicrobial and anticancer properties.^{[7][8]} The mechanism of action can vary, but some diazene derivatives have been shown to induce apoptosis or necrosis in cancer cells.^[7]

Potential Signaling Pathways and Molecular Targets

Given the lack of specific biological data for **(E)-1,2-di(pyridin-4-yl)diazene**, any discussion of its potential interaction with signaling pathways is speculative. However, based on the activities

of related compounds, one could hypothesize potential interactions.

Hypothetical Signaling Pathway Involvement

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for **(E)-1,2-di(pyridin-4-yl)diazene**.

It is important to emphasize that this diagram represents a generalized and hypothetical model. Experimental validation is required to determine if **(E)-1,2-di(pyridin-4-yl)diazene** has any significant biological activity and, if so, to elucidate the specific molecular targets and signaling pathways involved.

Conclusion and Future Directions

(E)-1,2-di(pyridin-4-yl)diazene is a well-characterized molecule with established applications in materials science and supramolecular chemistry. Its synthesis is straightforward, and its physical and chemical properties are well-documented. From a drug development perspective, while the compound itself has not been extensively studied for biological activity, its structural

components are of significant interest. Future research should focus on the *in vitro* and *in vivo* evaluation of **(E)-1,2-di(pyridin-4-yl)diazene** and its derivatives to explore their potential as anticancer, antimicrobial, or enzyme-inhibiting agents. Such studies would provide the necessary data to validate its potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. Structurally similar diazenes exhibit significantly different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (E)-1,2-di(pyridin-4-yl)diazene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211785#physical-and-chemical-properties-of-e-1-2-di-pyridin-4-yl-diazene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com